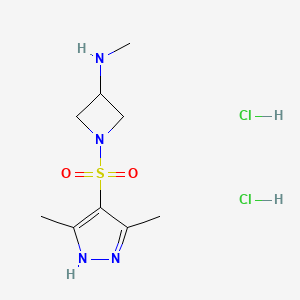
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-N-methylazetidin-3-amine dihydrochloride
Vue d'ensemble
Description
1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-N-methylazetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O2S and its molecular weight is 317.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-N-methylazetidin-3-amine dihydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-N-methylazetidin-3-amine
- Molecular Formula : C₉H₁₂N₄O₂S·2HCl
- CAS Number : Not specified in the sources.
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have been shown to inhibit mTORC1 activity and induce autophagy in pancreatic cancer cells, suggesting a mechanism for their anticancer effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- mTOR Pathway Inhibition : Similar compounds have demonstrated the ability to disrupt mTOR signaling, which is crucial for cell growth and proliferation.
- Autophagy Modulation : The compound may enhance autophagic processes, leading to increased degradation of cellular components and thus inhibiting tumor growth .
In Vitro Studies
Research involving related pyrazole compounds has shown promising results in vitro:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |
| 1-(3,5-Dimethylpyrazol) derivatives | Various | Varies | Autophagy induction |
These findings indicate that modifications to the pyrazole structure can significantly affect biological activity.
Safety and Toxicity
Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary studies suggest that while some pyrazole derivatives exhibit cytotoxicity at high concentrations, they may also possess therapeutic windows that allow for safe administration at lower doses .
Applications De Recherche Scientifique
Antifungal Activity
Research has indicated that derivatives of this compound exhibit antifungal properties. A study demonstrated that related pyrazole-sulfonamide compounds showed significant efficacy against various fungal strains, including Candida species, with minimal inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole .
Antibacterial Properties
Another area of interest is the antibacterial activity of pyrazole derivatives. Compounds similar to 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-N-methylazetidin-3-amine dihydrochloride have been tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro, indicating potential pathways for further development in cancer therapeutics .
Case Studies
Propriétés
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S.2ClH/c1-6-9(7(2)12-11-6)16(14,15)13-4-8(5-13)10-3;;/h8,10H,4-5H2,1-3H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYUDWQAPCCTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CC(C2)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















